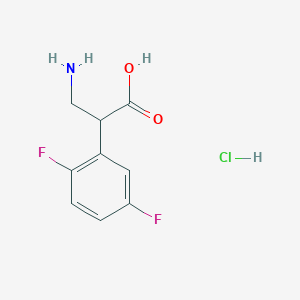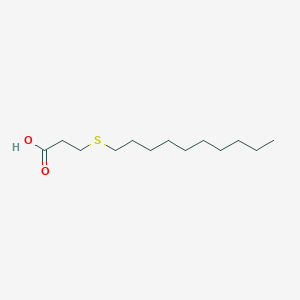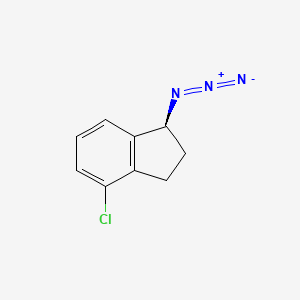
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene: is a chemical compound that belongs to the class of azido compounds. It features an azido group (-N₃) attached to an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the azido group and the chlorine atom in the structure makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Chlorination: The indene derivative is chlorinated to introduce the chlorine atom at the desired position.
Azidation: The chlorinated indene is then subjected to azidation using sodium azide (NaN₃) under suitable reaction conditions to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and azidation processes, with careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene can undergo substitution reactions, where the azido group is replaced by other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), organic solvents, and appropriate catalysts.
Reduction Reactions: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed:
Substitution Reactions: Various substituted indene derivatives.
Reduction Reactions: (1S)-1-Amino-4-chloro-2,3-dihydro-1H-indene.
Cycloaddition Reactions: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene is used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group makes it a valuable compound in click chemistry for the synthesis of triazoles.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals, particularly those involving triazole moieties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene depends on the specific application and the reactions it undergoes. In general, the azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-Azido-2,3-dihydro-1H-indene: Similar structure but lacks the chlorine atom.
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene: Similar structure with a bromine atom instead of chlorine.
(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in (1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene can influence its reactivity and the types of reactions it undergoes.
- The specific positioning of the azido and chlorine groups can make this compound more suitable for certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
(1S)-1-azido-4-chloro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACNSODEZCDIR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclopropanecarboxamide](/img/structure/B2908646.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)
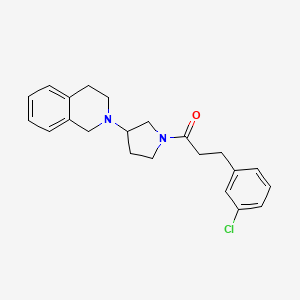
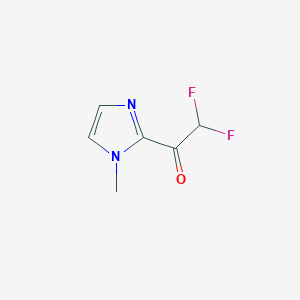
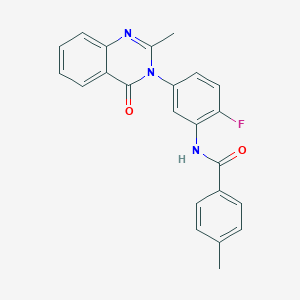
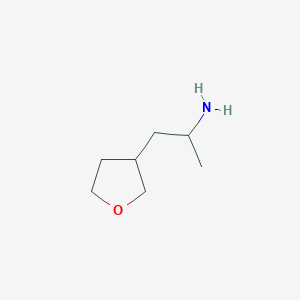
![N-(3-chlorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2908656.png)
![2-(2-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2908658.png)
![3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2908659.png)
![1-[(3-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2908660.png)
![(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2908661.png)

